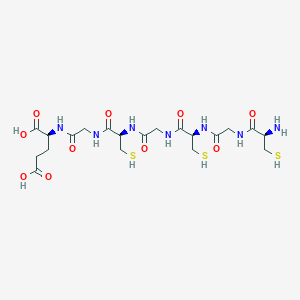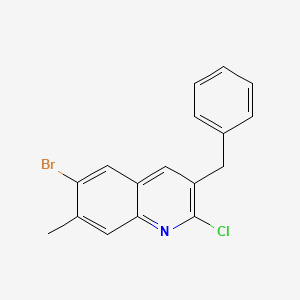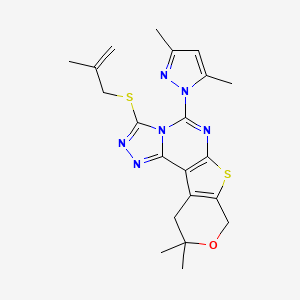
4-Methylidene-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylidene-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of organic compounds known as benzopyrans, which are characterized by a fused benzene and pyran ring system. The presence of a nitro group and a methylidene group in its structure makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with nitromethane in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
4-Methylidene-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated benzopyrans
科学的研究の応用
4-Methylidene-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methylidene-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.
類似化合物との比較
Similar Compounds
4-Methylidene-5-One: Shares a similar core structure but lacks the nitro group.
5-Methylidene-3,5-dihydro-4H-imidazol-4-ones: Contains an imidazole ring instead of a benzopyran ring.
Uniqueness
4-Methylidene-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is unique due to the presence of both a nitro group and a methylidene group, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
917614-72-3 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC名 |
4-methylidene-5-nitroisochromen-1-one |
InChI |
InChI=1S/C10H7NO4/c1-6-5-15-10(12)7-3-2-4-8(9(6)7)11(13)14/h2-4H,1,5H2 |
InChIキー |
KVUJTVNOYJGFHK-UHFFFAOYSA-N |
正規SMILES |
C=C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)




![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)





![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
